molecular formula C10H8N2OS B12878363 2-(Methylthio)benzo[d]oxazole-5-acetonitrile

2-(Methylthio)benzo[d]oxazole-5-acetonitrile

Katalognummer: B12878363
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: DZPAARBPYVVBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)benzo[d]oxazole-5-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with an appropriate nitrile under acidic conditions to form the benzoxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)benzo[d]oxazole-5-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)benzo[d]oxazole-5-acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and nitrile groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical reactivity and biological activity.

    2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in the ring, which can affect its electronic properties and interactions with biological targets.

Uniqueness

2-(Methylthio)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C10H8N2OS

Molekulargewicht

204.25 g/mol

IUPAC-Name

2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetonitrile

InChI

InChI=1S/C10H8N2OS/c1-14-10-12-8-6-7(4-5-11)2-3-9(8)13-10/h2-3,6H,4H2,1H3

InChI-Schlüssel

DZPAARBPYVVBHJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=CC(=C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.